molecular formula C15H15N5 B5802544 5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole

5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole

Cat. No.: B5802544
M. Wt: 265.31 g/mol
InChI Key: QZNLCEJBJFUGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Benzylation: The benzylamino group is introduced through nucleophilic substitution reactions involving benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or the substituents attached to it.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl halides, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with enzymes and receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. This compound’s ability to modulate enzyme activity makes it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.

    Other 1,2,4-Triazole Derivatives: Compounds with different substituents at various positions on the triazole ring.

Uniqueness

5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylamino and phenyl groups contribute to its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-N-benzyl-1-phenyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c16-14-18-15(17-11-12-7-3-1-4-8-12)19-20(14)13-9-5-2-6-10-13/h1-10H,11H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNLCEJBJFUGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN(C(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole
Reactant of Route 2
5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
5-Amino-3-benzylamino-1-phenyl-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.